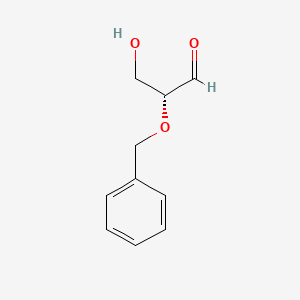
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- typically involves the use of starting materials such as benzyl alcohol and propanal. One common synthetic route includes the following steps:
Protection of the hydroxyl group: Benzyl alcohol is reacted with a protecting group to form benzyl ether.
Aldol reaction: The protected benzyl alcohol undergoes an aldol reaction with propanal in the presence of a base, such as sodium hydroxide, to form the desired product.
Deprotection: The protecting group is removed to yield Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(phenylmethoxy)propanal.
Reduction: Formation of 3-hydroxy-2-(phenylmethoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions, influencing various biochemical processes. The phenylmethoxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Propanal, 3-hydroxy-2-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(methoxy)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(ethoxy)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.
Properties
CAS No. |
76227-09-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-phenylmethoxypropanal |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m0/s1 |
InChI Key |
JDNBRBUDLGGLQH-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H](CO)C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















